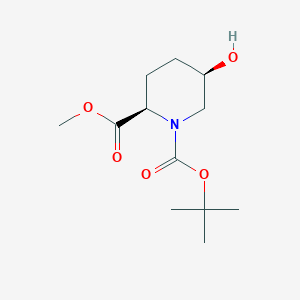

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

Description

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a chiral piperidine derivative featuring a six-membered saturated ring with a hydroxyl group at the 5-position and two ester groups (tert-butyl and methyl) at the 1- and 2-positions, respectively. Its (2R,5R) stereochemistry is critical for its application as a key intermediate in pharmaceutical synthesis, particularly in the development of Smoothened inhibitors like PF-04449913 . The compound’s hydroxyl group enhances its hydrogen-bonding capacity, making it valuable for stereoselective transformations.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKQPFVBRJQINF-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and buffers such as anhydrous sodium bicarbonate, with the reaction mixture being stirred at room temperature for an extended period .

Industrial Production Methods

Industrial production of this compound may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, facilitating large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

There is no information within the search results about specific applications of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate. However, the search results do provide information about its properties and related compounds.

Basic Information

- IUPAC Name: 1-(tert-butyl) 2-methyl (2r,5r)-5-hydroxypiperidine-1,2-dicarboxylate .

- Formula: .

- Molecular Weight: 259.3 .

- Purity: Typically available at 97% .

- CAS Number: 2139383-25-6 .

Related Compounds

- rel-1-(tert-butyl) 2-methyl (2R,5S)-5-hydroxypiperidine-1,2-dicarboxylate: This is a related compound with CAS Number 869564-36-3 .

- (2S,5S)-1-tert-butyl 2-Methyl 5-hydroxypiperidine-1,2-dicarboxylate: This compound has CAS No. 915976-32-8 and molecular formula .

Potential Applications

- One search result notes that (2S,5S)-1-tert-butyl 2-Methyl 5-hydroxypiperidine-1,2-dicarboxylate is used as a key intermediate in the synthesis of various drugs and drug candidates .

Additional Considerations

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, influencing enzyme activity and protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

- Piperidine Core: (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate (CAS 321744-25-6): Differs in hydroxyl position (4 vs. 5) and stereochemistry, altering conformational flexibility and hydrogen-bonding patterns . (2S,5R)-1-tert-Butyl 2-methyl 5-aminopiperidine-1,2-dicarboxylate (CAS 915976-35-1): Replaces hydroxyl with an amino group, enabling nucleophilic reactions like acylation or reductive amination .

Pyrrolidine Core :

- Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 108963-96-8): A five-membered ring with a ketone (5-oxo) instead of hydroxyl. The smaller ring size increases ring strain, and the oxo group enhances electrophilicity .

- 1-tert-Butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate (CAS BD00856677): Incorporates 5,5-dimethyl and 3-oxo groups, increasing steric hindrance and altering electronic properties .

Ester Group Variations

- Mixed Esters: 1-tert-Butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate (PubChem): Stereoisomer with (2S,5S) configuration, leading to distinct diastereomeric interactions in chiral environments . 1-tert-Butyl 2-ethyl (2R,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2411590-87-7): Ethyl ester at position 2 increases lipophilicity compared to the methyl ester in the target compound .

Homogeneous Esters :

Comparative Data Table

Research Findings and Implications

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen bonding in protein-ligand interactions, as seen in Smoothened inhibitors . Amino analogs, however, are preferred for forming Schiff bases or urea linkages .

- Ester Group Stability : Methyl esters in the target compound are more prone to hydrolysis than tert-butyl esters, necessitating careful handling during synthesis .

- Stereochemical Purity : The (2R,5R) configuration is achieved via chiral resolution or asymmetric catalysis, with diastereomers often requiring HPLC separation .

Biological Activity

1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate is a piperidine derivative with significant potential in biological applications. Its molecular formula is C₁₂H₂₁NO₅, and it has a molecular weight of 259.3 g/mol. This compound has garnered attention due to its inhibitory effects on specific biochemical pathways, particularly in the context of autoimmune diseases and inflammation.

Biological Activity

Mechanism of Action

this compound primarily functions as an inhibitor of ROR gamma t (Retinoic acid-related orphan receptor gamma t). This receptor plays a crucial role in the differentiation of T-helper 17 cells and is implicated in several autoimmune conditions. By blocking ROR gamma t activity, this compound may help modulate inflammatory responses, making it a candidate for therapeutic applications in diseases such as multiple sclerosis and rheumatoid arthritis .

In vitro Studies

Research indicates that this compound effectively inhibits pathways associated with inflammation. In cell-based assays, it demonstrated a significant reduction in pro-inflammatory cytokine production when tested against various immune cell types. The presence of the hydroxyl group enhances its interaction with biological targets, potentially increasing its efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-tert-butyl 2-methyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | C₁₂H₂₁NO₅ | Different stereochemistry at positions 2 and 5 |

| Piperidine-1,2-dicarboxylic acid | C₆H₈N₂O₄ | Lacks alkyl substitution; serves as a parent compound |

| N-Boc protected piperidine derivatives | Varied | Utilizes Boc protection for selective reactions |

These compounds share a common piperidine backbone but differ in their stereochemistry or functional groups, which influences their biological activity and reactivity.

Case Studies

Case Study 1: Inhibition of ROR gamma t

A study published in Nature highlighted the effectiveness of various piperidine derivatives as ROR gamma t inhibitors. Among these, this compound exhibited one of the highest inhibitory activities with an IC50 value significantly lower than that of other tested compounds. This suggests that its structural features contribute to enhanced binding affinity and specificity towards ROR gamma t .

Case Study 2: Anti-inflammatory Effects

In another research study focused on autoimmune diseases, the administration of this compound in animal models resulted in reduced symptoms associated with inflammation. The results indicated a marked decrease in inflammatory markers such as IL-6 and TNF-alpha following treatment with varying dosages of the compound over four weeks .

Pharmacokinetic Properties

Further studies are required to elucidate the pharmacokinetic properties of this compound. Preliminary data suggest favorable absorption characteristics and metabolic stability; however, detailed pharmacokinetic profiling remains necessary for clinical application.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for achieving high stereochemical purity in 1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate?

- Methodological Answer : A multi-step synthesis using protective groups (e.g., tert-butyl and methyl esters) is critical. For example, a route involving regioselective hydroxyl protection, followed by chiral resolution via asymmetric catalysis or enzymatic methods, can ensure (2R,5R) configuration. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances enantiomeric purity. Monitoring via chiral HPLC is advised to confirm stereochemical integrity .

Q. Which analytical techniques are most effective for confirming stereochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : Compare coupling constants (e.g., ) to distinguish axial/equatorial substituents in the piperidine ring.

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm) and ester (1700–1750 cm) functional groups.

- Mass Spectrometry (MS) : Match observed molecular ion peaks with calculated exact mass (e.g., [M+H]).

- Melting Point Analysis : Sharp melting points correlate with high purity.

Example: A related piperidine derivative showed a melting point of 128–130°C and IR absorptions at 1745 cm (ester C=O) and 3450 cm (OH stretch) .

Q. What safety protocols are essential during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles), work in a fume hood (P260), and avoid ignition sources (P210).

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C (P403 + P233).

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501).

Refer to GHS codes H302 (oral toxicity) and H319 (eye irritation) for risk mitigation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, catalyst loading, and solvent polarity to identify optimal parameters. For example, lower temperatures (0–5°C) may reduce epimerization.

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation.

- Computational Modeling : Predict reactive intermediates using DFT calculations to adjust reaction pathways .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

- Methodological Answer :

- Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) and compare with NMR integration ratios.

- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., diastereomers or hydrolyzed esters).

Example: A related compound showed a 0.1% discrepancy between calculated (319.35 g/mol) and observed mass (319.33 g/mol), attributed to isotopic abundance variations .

Q. What computational tools are suitable for predicting the compound’s reactivity in complex reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate transition states to explore nucleophilic attack or ester hydrolysis pathways.

- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF).

Software like Gaussian or ORCA can automate these analyses .

Q. How can degradation pathways be systematically studied under varying environmental conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC-MS Analysis : Monitor degradation products (e.g., free piperidine or decarboxylated derivatives).

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What challenges arise during scale-up from milligram to gram quantities?

- Methodological Answer :

- Heat Transfer : Optimize stirring rates and cooling systems to manage exothermic reactions.

- Purification : Replace column chromatography with fractional distillation or continuous crystallization.

- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical parameters (e.g., pH, temp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.